3-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1-(2-fluorophenyl)urea
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Overview
Description
N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N’-(2-fluorophenyl)urea is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, an oxadiazole ring, and a fluorophenyl group
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the oxadiazole class of molecules , which have been found to interact with a wide range of biological targets, including various enzymes and receptors.
Mode of Action
Oxadiazoles, in general, have been shown to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent binding . The exact mode of action for this compound would depend on its specific target(s).
Biochemical Pathways
Without knowledge of the specific target(s) of this compound, it’s challenging to summarize the affected biochemical pathways. Oxadiazoles have been implicated in a variety of pathways, including those involved in cancer, inflammation, and neurological disorders . The compound’s effects on these or other pathways would depend on its specific target(s).
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the diversity of potential targets and pathways that oxadiazoles can affect , the results of this compound’s action could vary widely
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N’-(2-fluorophenyl)urea typically involves multiple steps. One common approach is to start with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The cyclopropyl group can be introduced via cyclopropanation reactions, and the fluorophenyl group can be added through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N’-(2-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N’-(2-fluorophenyl)urea has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used in biochemical assays to investigate its interactions with biological targets.
Industry: It can be used in the development of new materials with specialized properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(2-thienyl)acetamide
- 1,2,4-Oxadiazoles with different substituents
Uniqueness
N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N’-(2-fluorophenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group, oxadiazole ring, and fluorophenyl group makes it a versatile compound with potential for diverse applications.
This detailed article provides a comprehensive overview of N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N’-(2-fluorophenyl)urea, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-(2-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2/c19-13-6-2-3-7-14(13)20-17(24)22-18(10-4-1-5-11-18)16-21-15(23-25-16)12-8-9-12/h2-3,6-7,12H,1,4-5,8-11H2,(H2,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUAQTATGOCWKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3CC3)NC(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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